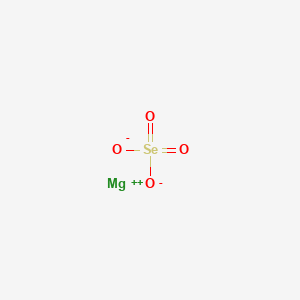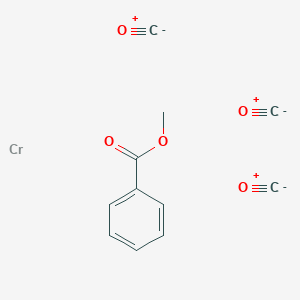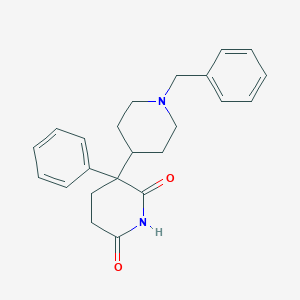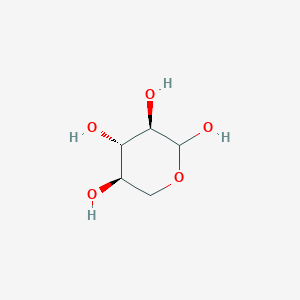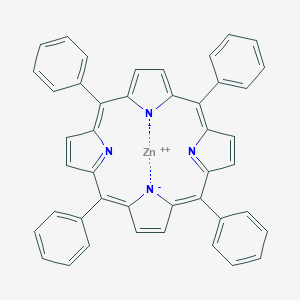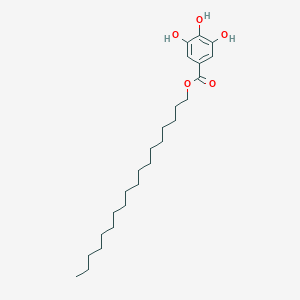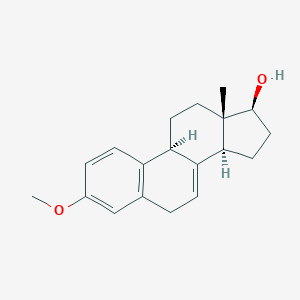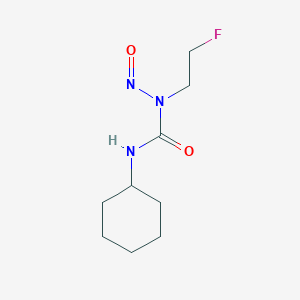
3-Cyclohexyl-1-(2-fluoroethyl)-1-nitrosourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyclohexyl-1-(2-fluoroethyl)-1-nitrosourea (CFENU) is a synthetic compound that belongs to the class of nitrosoureas. It has been widely used in scientific research as an anticancer agent due to its ability to inhibit DNA synthesis and induce cytotoxicity in cancer cells.
Mécanisme D'action
3-Cyclohexyl-1-(2-fluoroethyl)-1-nitrosourea acts by forming DNA adducts, which inhibit DNA synthesis and induce apoptosis in cancer cells. The formation of DNA adducts is facilitated by the presence of the nitrosourea functional group in 3-Cyclohexyl-1-(2-fluoroethyl)-1-nitrosourea, which reacts with the nucleophilic sites on DNA. 3-Cyclohexyl-1-(2-fluoroethyl)-1-nitrosourea has also been shown to inhibit the activity of DNA repair enzymes, leading to increased DNA damage and cell death.
Effets Biochimiques Et Physiologiques
3-Cyclohexyl-1-(2-fluoroethyl)-1-nitrosourea has been found to have a low toxicity profile in animal models, indicating its potential as a safe chemotherapeutic agent. However, it has been reported to have some adverse effects on the central nervous system, such as seizures and ataxia. 3-Cyclohexyl-1-(2-fluoroethyl)-1-nitrosourea has also been found to cause bone marrow suppression, leading to neutropenia and thrombocytopenia.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 3-Cyclohexyl-1-(2-fluoroethyl)-1-nitrosourea is its ability to inhibit DNA synthesis in cancer cells, making it a potent anticancer agent. However, one of the limitations of 3-Cyclohexyl-1-(2-fluoroethyl)-1-nitrosourea is its low solubility in water, which can make it difficult to administer in vivo. Furthermore, 3-Cyclohexyl-1-(2-fluoroethyl)-1-nitrosourea has a short half-life, which can limit its efficacy in some cases.
Orientations Futures
There are several future directions for 3-Cyclohexyl-1-(2-fluoroethyl)-1-nitrosourea research. One area of interest is the development of more potent analogs of 3-Cyclohexyl-1-(2-fluoroethyl)-1-nitrosourea that have improved solubility and pharmacokinetic properties. Another area of interest is the investigation of 3-Cyclohexyl-1-(2-fluoroethyl)-1-nitrosourea as a radiosensitizer in combination with radiation therapy. Additionally, the use of 3-Cyclohexyl-1-(2-fluoroethyl)-1-nitrosourea in combination with other chemotherapeutic agents is an area of active research. Finally, the development of targeted delivery systems for 3-Cyclohexyl-1-(2-fluoroethyl)-1-nitrosourea could improve its efficacy and reduce its toxicity.
Méthodes De Synthèse
The synthesis of 3-Cyclohexyl-1-(2-fluoroethyl)-1-nitrosourea involves the reaction of cyclohexyl isocyanate with 2-fluoroethyl nitrate in the presence of a catalyst such as triethylamine. The reaction yields 3-Cyclohexyl-1-(2-fluoroethyl)-1-nitrosourea as a yellowish crystalline solid with a melting point of 93-95°C. The purity of the compound can be confirmed by thin-layer chromatography and nuclear magnetic resonance spectroscopy.
Applications De Recherche Scientifique
3-Cyclohexyl-1-(2-fluoroethyl)-1-nitrosourea has been extensively studied for its anticancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. 3-Cyclohexyl-1-(2-fluoroethyl)-1-nitrosourea has also been tested in animal models of cancer, where it demonstrated significant tumor growth inhibition. Furthermore, 3-Cyclohexyl-1-(2-fluoroethyl)-1-nitrosourea has been found to sensitize cancer cells to radiation therapy, making it a potential candidate for combination therapy.
Propriétés
Numéro CAS |
13908-93-5 |
|---|---|
Nom du produit |
3-Cyclohexyl-1-(2-fluoroethyl)-1-nitrosourea |
Formule moléculaire |
C9H16FN3O2 |
Poids moléculaire |
217.24 g/mol |
Nom IUPAC |
3-cyclohexyl-1-(2-fluoroethyl)-1-nitrosourea |
InChI |
InChI=1S/C9H16FN3O2/c10-6-7-13(12-15)9(14)11-8-4-2-1-3-5-8/h8H,1-7H2,(H,11,14) |
Clé InChI |
SIJUHDYJDHLNLY-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)NC(=O)N(CCF)N=O |
SMILES canonique |
C1CCC(CC1)NC(=O)N(CCF)N=O |
Autres numéros CAS |
13908-93-5 |
Synonymes |
1-(2-fluoroethyl)-3-cyclohexyl-1-nitrosourea FCNU |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



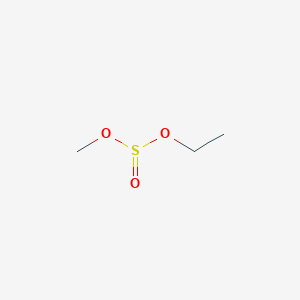
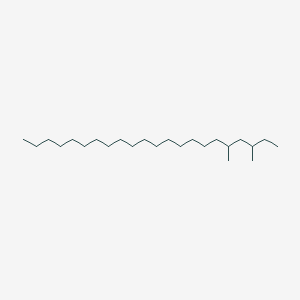
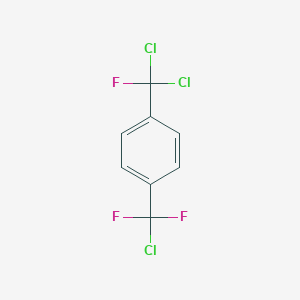

![6-Oxabicyclo[3.1.0]hexane-2,4-diol,diacetate,(1R,2S,4R,5S)-rel-(9CI)](/img/structure/B76699.png)
![9,10-Anthracenedione, 1-amino-4-hydroxy-2-[(6-hydroxyhexyl)oxy]-](/img/structure/B76703.png)
